molecular formula C23H25N3O2 B11293934 N-[4-(1H-indol-3-yl)butan-2-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide

N-[4-(1H-indol-3-yl)butan-2-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11293934
M. Wt: 375.5 g/mol
InChI Key: HOQJRIVFXWXKDW-UHFFFAOYSA-N
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Description

N~1~-[3-(1H-INDOL-3-YL)-1-METHYLPROPYL]-2-(5-METHOXY-1H-INDOL-1-YL)ACETAMIDE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features two indole moieties, which are known to exhibit a wide range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(1H-INDOL-3-YL)-1-METHYLPROPYL]-2-(5-METHOXY-1H-INDOL-1-YL)ACETAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(1H-INDOL-3-YL)-1-METHYLPROPYL]-2-(5-METHOXY-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N1-[3-(1H-INDOL-3-YL)-1-METHYLPROPYL]-2-(5-METHOXY-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The indole moieties can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

N-[4-(1H-indol-3-yl)butan-2-yl]-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C23H25N3O2/c1-16(7-8-18-14-24-21-6-4-3-5-20(18)21)25-23(27)15-26-12-11-17-13-19(28-2)9-10-22(17)26/h3-6,9-14,16,24H,7-8,15H2,1-2H3,(H,25,27)

InChI Key

HOQJRIVFXWXKDW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CNC2=CC=CC=C21)NC(=O)CN3C=CC4=C3C=CC(=C4)OC

Origin of Product

United States

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